
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide, also known as OPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. OPAA is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H16N2O4.
Scientific Research Applications
Chemoselective Reactions
- Research Focus : Chemoselective reactions involving nucleophilic centres similar to those in N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide.
- Key Findings : The study explored the reactivity of compounds with multiple nucleophilic centres, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines. This is significant in the context of designing chemoselective synthetic pathways.
- Reference : (Hajji et al., 2002)
Histone Deacetylase Inhibition
- Research Focus : Isotype-selective inhibition of histone deacetylases (HDACs) by pyrimidine derivatives.
- Key Findings : The study describes the synthesis and biological evaluation of a pyrimidine derivative that inhibits specific HDACs, impacting cancer cell proliferation and inducing apoptosis. This highlights the therapeutic potential in cancer treatment.
- Reference : (Zhou et al., 2008)
Antitumor Agents
- Research Focus : Synthesis of pyrimidine derivatives as potential antitumor agents.
- Key Findings : The synthesis of novel pyrimidine analogues exhibiting dual inhibition of key enzymes like thymidylate synthase and dihydrofolate reductase, showing promise as antitumor agents.
- Reference : (Gangjee et al., 2009)
Antimicrobial Activity
- Research Focus : Synthesis of pyrimidine derivatives for antimicrobial applications.
- Key Findings : Creation of novel pyrimidine-based compounds with significant antibacterial and antifungal activities, comparable to standard drugs.
- Reference : (Hossan et al., 2012)
Antioxidant Properties
- Research Focus : Investigation of antioxidant activities of pyrimidine derivatives.
- Key Findings : Synthesized pyrimidine compounds showed promising antioxidant activities, influenced by specific structural modifications. This could have implications in various therapeutic applications.
- Reference : (Rani et al., 2012)
Gene Expression Regulation
- Research Focus : Influence of pyrimidine derivatives on gene expression.
- Key Findings : Demonstrates the potential of pyrimidine-based compounds to interact with DNA sequences and regulate gene expression, which is crucial for therapeutic applications targeting genetic diseases.
- Reference : (Gottesfeld et al., 1997)
Mechanism of Action
Target of Action
The primary target of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor to this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of the FGFR signaling pathway by this compound affects several downstream effects. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of the FGFR signaling pathway by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . This can result in the prevention of tumor growth and progression .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12(21-13-6-3-2-4-7-13)14(19)16-9-11-18-10-5-8-17-15(18)20/h2-8,10,12H,9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJCPHZIXXKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=NC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
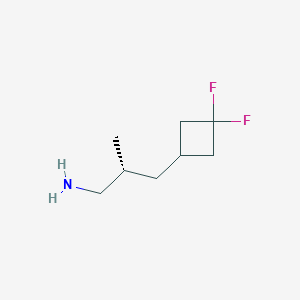
![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)
![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)
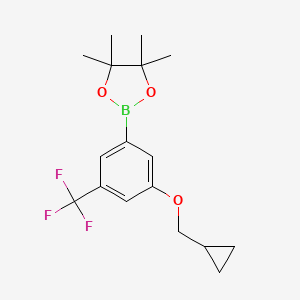
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B3006719.png)

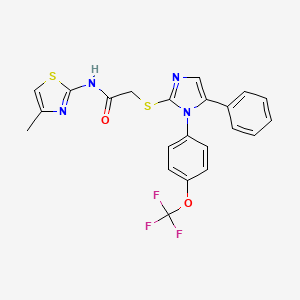
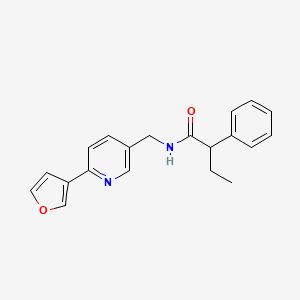

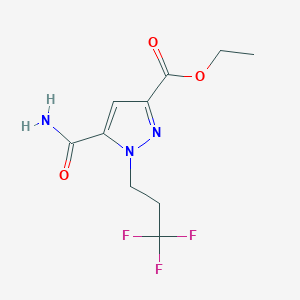
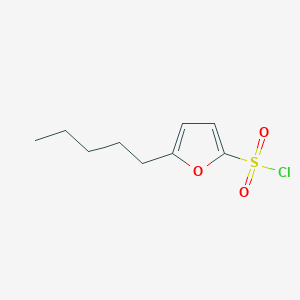

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)
